Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a structurally complex small molecule featuring a benzoate ester core substituted with a carbamoyl group. This carbamoyl group is further modified with a 4-chlorobenzo[d]thiazol-2-yl moiety and a tetrahydrofuran-2-ylmethyl chain. The tetrahydrofuran (THF) moiety contributes to the molecule’s lipophilicity, which may impact its solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[(4-chloro-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-27-20(26)15-8-3-2-7-14(15)19(25)24(12-13-6-5-11-28-13)21-23-18-16(22)9-4-10-17(18)29-21/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLMBLUVNGXRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced by reacting the benzo[d]thiazole derivative with a tetrahydrofuran-2-ylmethyl halide in the presence of a base, such as potassium carbonate, to form the corresponding ether.
Carbamoylation: The final step involves the carbamoylation of the intermediate product with methyl chloroformate in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzo[d]thiazole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications, such as agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The benzo[d]thiazole ring can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Benzothiazole vs. Thiazole/Triazine Cores: The target compound’s 4-chlorobenzo[d]thiazole core distinguishes it from simpler thiazole derivatives (e.g., ) and triazine-based agrochemicals (e.g., metsulfuron methyl ester). Triazine-containing sulfonylureas () exhibit herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s carbamate group suggests a different mechanism, possibly protease or enzyme modulation .
Substituent Effects on Physicochemical Properties: The THF-methyl chain in the target compound increases lipophilicity compared to the polar hydroxyhexane backbones of ’s analogs. This could favor blood-brain barrier penetration in drug design . Replacing the THF group with a dimethylaminoethyl chain (’s hydrochloride salt) introduces basicity, improving aqueous solubility and enabling salt formation for enhanced stability .
Functional Group Implications: Carbamate vs. Sulfonylurea: Carbamates (target compound) are less hydrolytically stable than sulfonylureas () but may offer reversible covalent binding in enzyme inhibition . Ether vs. Amine: The THF ether in the target compound provides conformational rigidity, whereas the dimethylamino group in ’s analog allows pH-dependent ionization, critical for pharmacokinetics .
Biological Activity
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that incorporates various functional groups known for their biological activities. This compound, characterized by its thiazole and tetrahydrofuran moieties, has garnered interest in medicinal chemistry due to its potential pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 362.82 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, particularly in the development of antimicrobial and anticancer agents.
Biological Activity Overview
Compounds containing thiazole and thiadiazole rings have been extensively studied for their diverse biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Thiazole-based compounds have shown promise in inhibiting cancer cell proliferation.
- Antiviral Activity : Certain derivatives have been investigated for their efficacy against viral infections.
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound may enhance its biological activity. The presence of the chlorobenzo group may increase potency due to electronic effects, while the tetrahydrofuran moiety could influence solubility and bioavailability.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole ring | Antimicrobial |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Amino group enhances reactivity | Anticancer |
| 5-Methylthiadiazole | Methyl substitution affects solubility | Antimicrobial |
| 4-Chlorobenzo[c][1,2,5]thiadiazol | Chlorine substitution increases potency | Anticancer |
| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | Similar functional groups | Antiviral |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate, and what are common yield-limiting factors?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including carbamoyl linkage formation between 4-chlorobenzo[d]thiazole and tetrahydrofuran-methyl precursors, followed by esterification. Key intermediates (e.g., thiazole derivatives) can be synthesized via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl or hydrazine derivatives) .
- Yield Optimization : Monitor reaction pH and temperature rigorously. For example, pH-sensitive steps (common in thiazole/thiadiazole chemistry) may require buffered conditions to avoid side reactions .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the carbamoyl bridge and ester group positions.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related thiazole derivatives .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, NIOSH-approved safety glasses, and nitrile gloves. Avoid water jets during fire incidents; use CO or dry chemical extinguishers .
- Storage : Store in airtight containers at 2–8°C, away from light and heat sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental Design :
- Dose-Response Studies : Test across a wide concentration range (e.g., 1–100 µM) to differentiate between therapeutic and toxic effects.
- Control for pH Sensitivity : Thiadiazole and thiazole derivatives often show pH-dependent activity; buffer assays at physiological pH (7.4) and compare with acidic/basic conditions .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance, and cross-validate with orthogonal assays (e.g., ROS detection for antioxidant claims) .
Q. What strategies optimize the compound’s solubility for in vitro studies?
- Solubility Enhancement :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Micellar Encapsulation : Test non-ionic surfactants (e.g., Tween-80) for aqueous dispersion .
- Analytical Validation : Confirm solubility via dynamic light scattering (DLS) or HPLC-UV quantification.
Q. How can computational methods predict the compound’s reactivity or metabolic pathways?
- In Silico Tools :
- Density Functional Theory (DFT) : Model the carbamoyl group’s electrophilicity and potential nucleophilic attack sites.
- ADMET Prediction : Use software like SwissADME to estimate metabolic stability and cytochrome P450 interactions.
Data Contradiction and Reproducibility
Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?
- Key Variables :
- Reagent Purity : Use ≥97% pure precursors (e.g., tetrahydrofuran-methyl derivatives) to minimize side products .
- Reaction Monitoring : Employ TLC or in situ IR to track intermediate formation.
- Reproducibility Checklist : Document solvent drying methods, inert atmosphere conditions, and catalyst lot numbers.
Structural and Functional Analysis
Q. What spectroscopic techniques are most effective for identifying degradation products?
- Degradation Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
